3-[1-(2-ethylbenzenesulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole
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Overview
Description
3-[1-(2-ethylbenzenesulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a complex organic compound that features a pyrrolidine ring, an oxadiazole ring, and a sulfonyl group attached to an ethylphenyl moiety
Preparation Methods
The synthesis of 3-[1-(2-ethylbenzenesulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the oxadiazole ring separately. These rings are then linked through a series of reactions involving sulfonylation and cyclization. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
3-[1-(2-ethylbenzenesulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring or the ethylphenyl moiety. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
3-[1-(2-ethylbenzenesulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[1-(2-ethylbenzenesulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, which can modulate the activity of receptors or other proteins.
Comparison with Similar Compounds
Similar compounds to 3-[1-(2-ethylbenzenesulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole include:
3-(1-((2-Methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole: This compound has a methyl group instead of an ethyl group, which can affect its chemical reactivity and biological activity.
3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole: The presence of a chlorine atom can enhance the compound’s electron-withdrawing properties, influencing its interactions with molecular targets.
3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole: The fluorine atom can increase the compound’s lipophilicity and affect its pharmacokinetic properties.
Properties
IUPAC Name |
3-[1-(2-ethylphenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-2-11-5-3-4-6-13(11)21(18,19)17-8-7-12(9-17)14-15-10-20-16-14/h3-6,10,12H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFSNOYNHKYWDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)N2CCC(C2)C3=NOC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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